3-Hpdo
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Overview
Description
3-Hpdo is a steroidal compound with significant biological activity. It is a derivative of progesterone and is known for its role as a neurosteroid, influencing various neurological functions through its interaction with gamma-aminobutyric acid (GABA) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hpdo involves multiple steps, starting from readily available steroid precursors. One efficient method includes the conversion of phytosterols into pregnatetraenedione through a combined microbial and chemical process . This process involves the hydrolysis of 9-OHPDC-M to 9-OHPDC, followed by decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process typically involves the use of engineered microbial strains to convert phytosterols into the desired steroidal structure, followed by chemical modifications to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hpdo undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized steroids, while reduction can yield more saturated compounds .
Scientific Research Applications
3-Hpdo has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating GABA receptors and its effects on neurological functions.
Industry: Utilized in the production of various steroid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with GABA receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on neuronal activity. This modulation leads to sedative and anxiolytic effects, making it a potential therapeutic agent for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
3alpha-Hydroxy-5alpha-pregnan-20-one: Another neurosteroid with similar GABAergic activity.
5alpha-Pregnan-3alpha-ol-20-one: Known for its neuroprotective properties and modulation of GABA receptors.
Uniqueness
3-Hpdo is unique due to its specific structure, which allows it to interact with GABA receptors in a distinct manner, leading to its potent neurosteroid effects .
Properties
CAS No. |
38393-04-3 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(3R,5S,8S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,14-16,18,23H,4-5,7-8,10-12H2,1-3H3/t14-,15+,16-,18-,20-,21+/m0/s1 |
InChI Key |
OAYVNTJIQBDDEZ-GEZWIXNASA-N |
SMILES |
CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha-hydroxy-5 alpha-pregna-9(11),16-diene-20-one 3-HPDO |
Origin of Product |
United States |
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